

Structural Analysis of the Influenza NS2 (114-121) Fragment: A Technical Guide

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Compound of Interest

Compound Name: NS2 (114-121), Influenza

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Introduction

The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), is a small, multifunctional protein critical for the viral life cycle. While the N-terminal domain of NS2 possesses a nuclear export signal, the C-terminal domain is crucial for the export of viral ribonucleoproteins (vRNPs) from the host cell nucleus and plays a regulatory role in viral genome replication. This technical guide provides an in-depth structural and functional analysis of the C-terminal fragment of NS2, specifically focusing on residues 114-121. This region is part of a larger, highly structured domain and contains the terminal isoleucine residue (I121) that has been identified as a key player in the switch from viral transcription to replication. Understanding the structural intricacies of this fragment is paramount for the development of novel antiviral therapeutics targeting influenza virus replication and assembly.

Structural Overview of the NS2 C-Terminal Domain

The C-terminal domain of influenza A virus NS2 (residues 54-121) forms a highly structured, protease-resistant domain.^[1] Crystallographic studies of this domain (PDB ID: 1PD3) reveal that it adopts an amphipathic helical hairpin structure.^{[2][3]} This hairpin dimerizes to form a four-helix bundle, which is the functional unit that interacts with the viral matrix protein 1 (M1), a critical interaction for the nuclear export of vRNPs.^{[2][3]} The 114-121 fragment is located at the very end of the second helix in this hairpin structure.

Recent cryo-electron microscopy (cryo-EM) studies have provided a near-atomic resolution view of the full-length NS2 protein in complex with the viral RNA polymerase.^{[4][5][6]} These studies show that NS2 forms a domain-swapped dimer and that three of these dimers assemble with three polymerase dimers to form a large, barrel-like hexameric structure.^{[4][5][6]} This complex is proposed to be the key regulator of the switch from transcription to replication.

Quantitative Structural Data of the NS2 (114-121) Fragment

The following table summarizes key structural parameters of the 114-121 fragment derived from the crystal structure of the NS2 C-terminal domain (PDB ID: 1PD3). These parameters provide a quantitative description of the local conformation of this functionally important region.

Residue	Atom	B-factor (Å²)
LEU 114	N	45.32
CA	45.87	
C	46.12	
O	46.54	
CB	45.65	
CG	45.21	
CD1	44.59	
CD2	45.18	
PHE 115	N	46.34
CA	46.89	
C	47.11	
O	47.45	
CB	46.72	
CG	46.98	
CD1	47.12	
CE1	47.34	
CZ	47.41	
CE2	47.31	
CD2	47.09	
GLN 116	N	47.28
CA	47.56	
C	47.79	
O	48.01	

CB	47.41	
CG	47.63	
CD	47.88	
OE1	48.12	
NE2	47.81	
LEU 117	N	47.95
CA	48.12	
C	48.33	
O	48.54	
CB	47.98	
CG	48.21	
CD1	48.45	
CD2	48.18	
ILE 118	N	48.49
CA	48.67	
C	48.89	
O	49.11	
CB	48.52	
CG1	48.75	
CG2	48.48	
CD1	48.98	
ASN 119	N	49.05
CA	49.23	
C	49.45	

O	49.67	
CB	49.08	
CG	49.31	
OD1	49.54	
ND2	49.27	
PHE 120	N	49.61
CA	49.79	
C	50.01	
O	50.23	
CB	49.64	
CG	49.87	
CD1	50.11	
CE1	50.34	
CZ	50.41	
CE2	50.31	
CD2	50.08	
ILE 121	N	50.17
CA	50.35	
C	50.57	
O	50.79	
CB	50.21	
CG1	50.44	
CG2	50.18	
CD1	50.67	

Experimental Protocols

Detailed methodologies for the key experiments cited in the structural and functional analysis of the NS2 (114-121) fragment are provided below.

X-ray Crystallography of the NS2 C-Terminal Domain

This protocol is based on the methods used to determine the crystal structure of the influenza A virus NS2 C-terminal domain (PDB ID: 1PD3).[2]

1. Protein Expression and Purification:

- The cDNA encoding the C-terminal domain of NS2 (residues 54-116) is cloned into an expression vector (e.g., pET series) with a hexahistidine (His6) tag.
- The construct is transformed into E. coli BL21(DE3) cells.
- Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
- Protein expression is induced with 0.5 mM isopropyl β -D-1-thiogalactopyranoside (IPTG) for 3-4 hours at 30°C.
- Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- The cell suspension is lysed by sonication and the lysate is cleared by centrifugation.
- The supernatant containing the His6-tagged NS2 fragment is loaded onto a Ni-NTA affinity column (Qiagen).
- The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- The protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- The eluted protein is further purified by size-exclusion chromatography on a Superdex 75 column (GE Healthcare) equilibrated with 20 mM Tris-HCl pH 8.0, 150 mM NaCl.

2. Crystallization:

- The purified NS2 C-terminal fragment is concentrated to 10-15 mg/mL.
- The concentrated protein is digested with subtilisin to obtain the core fragment (residues 59-116).
- Crystallization is performed using the hanging-drop vapor-diffusion method at 20°C.
- The protein solution is mixed in a 1:1 ratio with the reservoir solution containing 0.1 M Tris-HCl pH 8.5, 2.0 M ammonium sulfate, and 2% (v/v) polyethylene glycol 400.
- Crystals typically appear within one week.

3. Data Collection and Structure Determination:

- Crystals are cryo-protected using the reservoir solution supplemented with 25% (v/v) glycerol before being flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The data are processed and scaled using software such as HKL2000.
- The structure is solved by molecular replacement using a homologous structure or by experimental phasing methods.
- The model is built and refined using software such as Coot and REFMAC5.

GST Pull-Down Assay for NS2-M1 Interaction

This protocol describes a method to investigate the in vitro interaction between the NS2 C-terminal domain and the M1 protein.^{[1][7][8]}

1. Protein Expression:

- The cDNA for the NS2 C-terminal domain is cloned into a pGEX vector to create a glutathione S-transferase (GST) fusion protein (GST-NS2).
- The cDNA for the M1 protein is cloned into a pET vector with a His6 tag (His-M1).

- Both constructs are expressed in E. coli BL21(DE3) as described above.

2. Preparation of Cell Lysates:

- Bacterial pellets are resuspended in lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors) and lysed by sonication.
- Lysates are clarified by centrifugation.

3. GST Pull-Down:

- The GST-NS2 lysate is incubated with glutathione-Sepharose 4B beads for 1-2 hours at 4°C to immobilize the bait protein.
- The beads are washed three times with wash buffer (e.g., PBS with 0.5% Triton X-100) to remove unbound proteins.
- The clarified His-M1 lysate (prey protein) is added to the beads and incubated for 2-3 hours at 4°C with gentle rotation.
- The beads are washed five times with wash buffer to remove non-specifically bound proteins.
- The bound proteins are eluted by boiling the beads in SDS-PAGE sample buffer.

4. Analysis:

- The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using anti-His and anti-GST antibodies to detect the prey and bait proteins, respectively.

NanoBiT Assay for Protein Dimerization

This protocol outlines the use of the NanoBiT system (Promega) to study the dimerization of the influenza polymerase, which can be influenced by NS2.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

1. Plasmid Construction:

- The cDNAs for the influenza polymerase subunits (e.g., PA, PB1, PB2) are cloned into NanoBiT vectors to create fusions with the Large BiT (LgBiT) and Small BiT (SmBiT) subunits. For example, PA-LgBiT and PB1-SmBiT.

- A separate plasmid for the expression of NS2 is also prepared.

2. Cell Culture and Transfection:

- Human embryonic kidney (HEK293T) cells are seeded in a 96-well plate.
- The next day, cells are co-transfected with the LgBiT and SmBiT fusion constructs, along with the NS2 expression plasmid or an empty vector control, using a suitable transfection reagent.

3. Luminescence Measurement:

- 24-48 hours post-transfection, the Nano-Glo® Live Cell Reagent is added to the wells according to the manufacturer's instructions.
- The plate is incubated for a short period at room temperature to allow for substrate equilibration.
- Luminescence is measured using a plate reader.

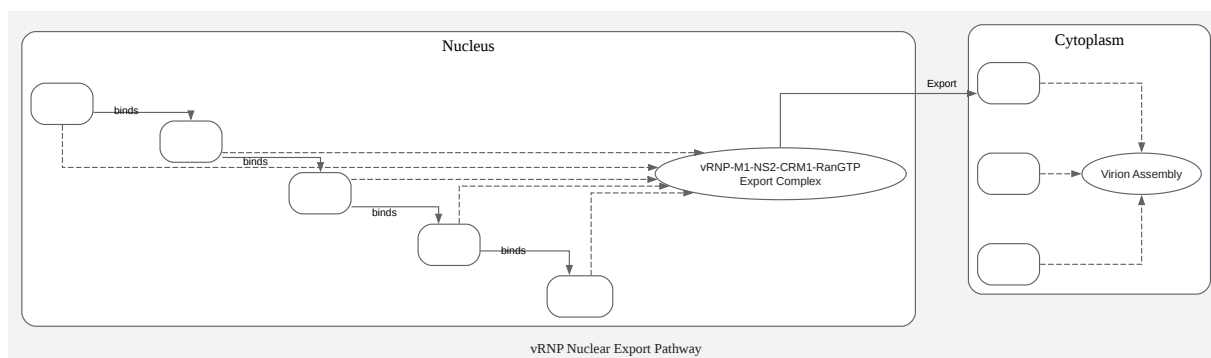
4. Data Analysis:

- The luminescence signal is a direct measure of the interaction between the LgBiT and SmBiT fusion proteins, and thus the dimerization of the polymerase subunits.
- The effect of NS2 on dimerization is determined by comparing the luminescence signals from cells co-transfected with NS2 versus the empty vector control.

Visualizations of Pathways and Workflows

vRNP Nuclear Export Pathway

The following diagram illustrates the key steps in the nuclear export of influenza virus ribonucleoproteins (vRNPs), highlighting the central role of the NS2 protein.

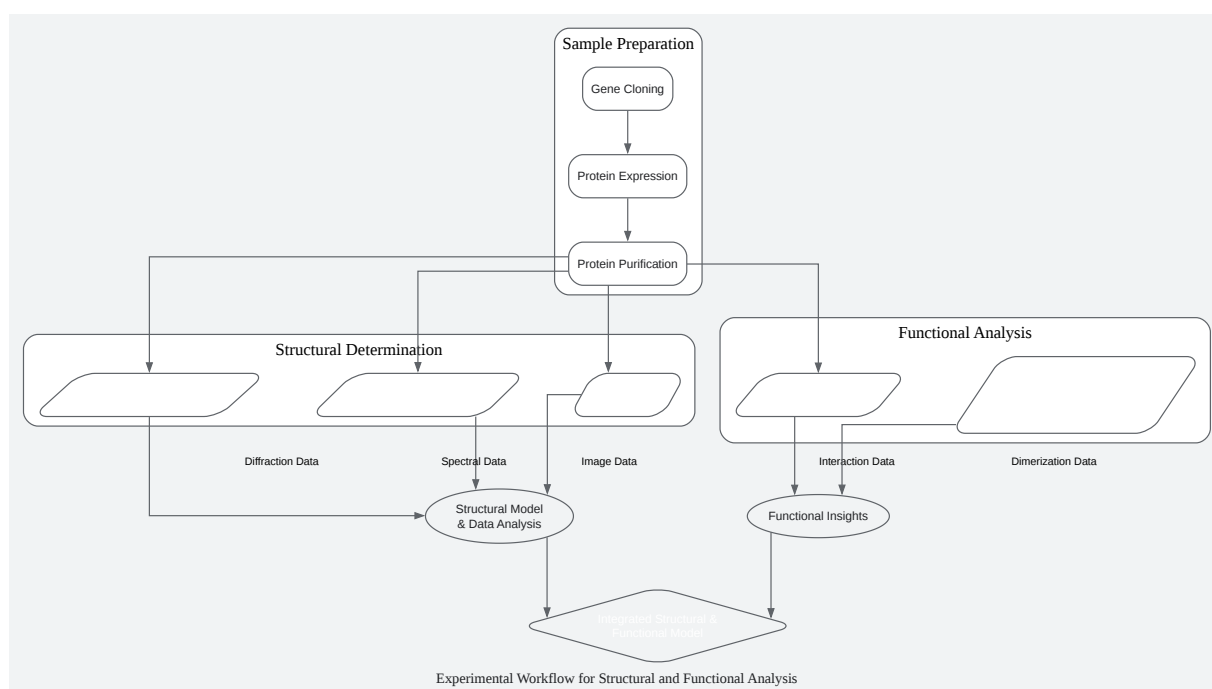


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Caption: The vRNP nuclear export pathway mediated by NS2.

Experimental Workflow for Structural Analysis

This diagram outlines the general workflow for the structural analysis of a protein fragment like NS2 (114-121).

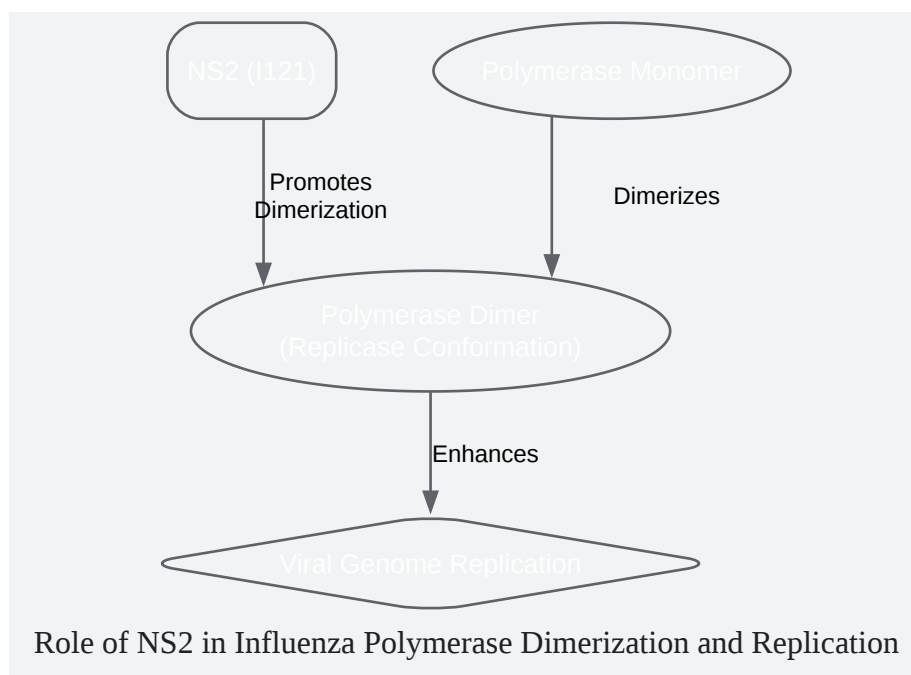


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Caption: A generalized workflow for protein structural and functional analysis.

Logical Relationship of NS2 in Polymerase Dimerization

This diagram illustrates the proposed mechanism by which NS2 influences the dimerization of the influenza virus polymerase, promoting the replicase conformation.



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Caption: NS2 promotes polymerase dimerization, enhancing viral replication.

Conclusion

The structural and functional analysis of the influenza NS2 (114-121) fragment reveals its critical role as part of the C-terminal domain in mediating essential viral processes. The detailed structural information from X-ray crystallography and cryo-EM, combined with functional data from protein-protein interaction assays, provides a comprehensive understanding of how this small region contributes to vRNP export and the regulation of viral replication. This knowledge is invaluable for the rational design of novel antiviral drugs that can disrupt these vital functions of the influenza virus. The experimental protocols and visualizations provided in this guide serve as a resource for researchers dedicated to advancing our understanding of influenza virus biology and developing next-generation therapeutics.

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